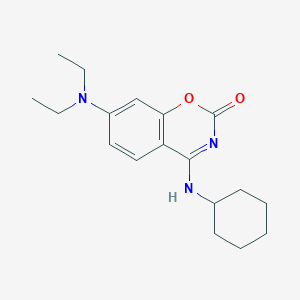
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines It is characterized by the presence of cyclohexylamino and diethylamino groups attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with cyclohexylamine to form 4-(cyclohexylamino)-2-nitroaniline. This intermediate is then reduced to 4-(cyclohexylamino)-2-aminobenzene, which undergoes cyclization with diethylamine and phosgene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzaldehyde
- 4-(Cyclohexylamino)-2-nitroaniline
- 4-(Diethylamino)-7-chloro-1,3-benzoxazin-2-one
Uniqueness
4-(Cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one is unique due to the presence of both cyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
522606-70-8 |
|---|---|
Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(cyclohexylamino)-7-(diethylamino)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-3-21(4-2)14-10-11-15-16(12-14)23-18(22)20-17(15)19-13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22) |
InChI Key |
MOZLJPWKPWFVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=NC(=O)O2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















